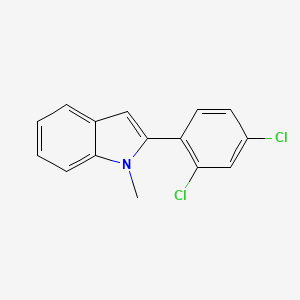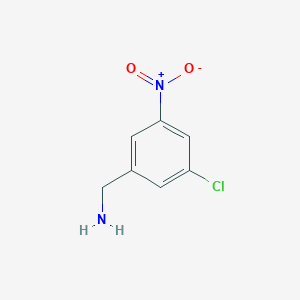
3-Chloro-5-nitrobenzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-nitrobenzylamine is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of benzylamine, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the fifth position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-nitrobenzylamine typically involves the nitration of 3-chlorobenzylamine. The process begins with the chlorination of benzylamine to introduce the chlorine atom at the desired position. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the fifth position. The reaction conditions must be carefully controlled to ensure the selective nitration of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-5-nitrobenzylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The benzylamine moiety can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3-Chloro-5-aminobenzylamine.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Oxidation: 3-Chloro-5-nitrobenzaldehyde or 3-Chloro-5-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-nitrobenzylamine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-nitrobenzylamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chlorine atom can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interaction with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
- 3-Nitrobenzylamine
- 3-Chlorobenzylamine
- 5-Nitrobenzylamine
Comparison: 3-Chloro-5-nitrobenzylamine is unique due to the presence of both chlorine and nitro substituents on the benzene ring. This dual substitution enhances its reactivity and allows for a broader range of chemical transformations compared to its mono-substituted counterparts. The combination of these functional groups also imparts distinct physicochemical properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H7ClN2O2 |
|---|---|
Molekulargewicht |
186.59 g/mol |
IUPAC-Name |
(3-chloro-5-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H,4,9H2 |
InChI-Schlüssel |
IEGKBYAFMYXIQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


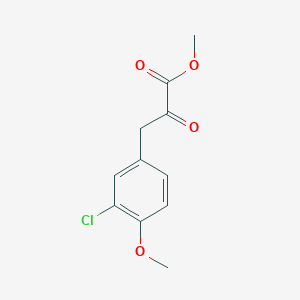
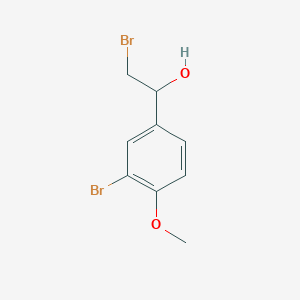
![6-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13686686.png)
![4-(Dichloromethyl)benzo[d][1,3]dioxole](/img/structure/B13686692.png)
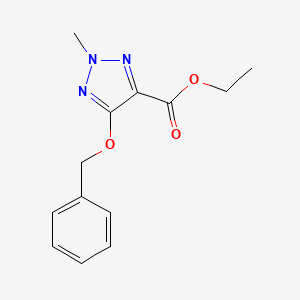
![(R)-1-Amino-8-azaspiro[4.5]decane Dihydrochloride](/img/structure/B13686699.png)
![Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13686710.png)
![2-(Methoxycarbonyl)-5-nitrothieno[2,3-b]pyridine 7-oxide](/img/structure/B13686722.png)
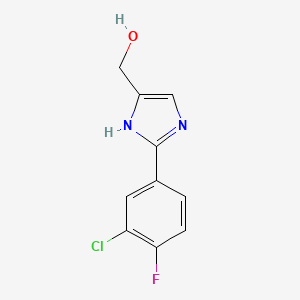
![3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13686727.png)
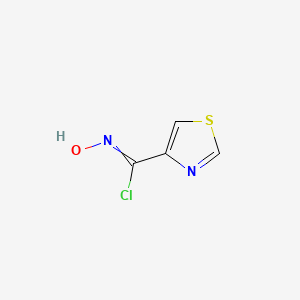
![6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B13686748.png)
![Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13686749.png)
